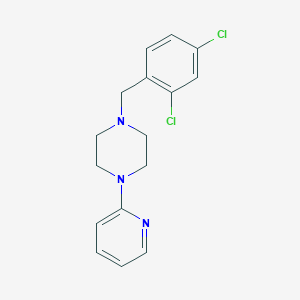

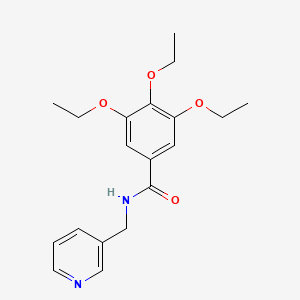

1-(2,4-dichlorobenzyl)-4-(2-pyridinyl)piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2,4-dichlorobenzyl)-4-(2-pyridinyl)piperazine, commonly known as DCPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DCPP belongs to the class of piperazine derivatives and has been found to possess several pharmacological properties, including antipsychotic, anxiolytic, and antidepressant effects.

Applications De Recherche Scientifique

Novel Diamino Derivatives as Potent and Selective Adenosine A2a Receptor Antagonists

Piperazine derivatives, including 1-(2,4-dichlorobenzyl)-4-(2-pyridinyl)piperazine, have been demonstrated to be potent and selective adenosine A(2a) receptor antagonists. These compounds are of interest due to their oral activity in rodent models of Parkinson's disease. The substitution of the piperazinyl group with various diamines has led to the development of analogues with low nanomolar affinity toward the A(2a) receptor, showcasing their potential for therapeutic applications in neurodegenerative disorders (Vu et al., 2004).

Discovery of G Protein-Biased Dopaminergics

1,4-Disubstituted aromatic piperazines, including structures similar to this compound, have been recognized for their binding affinity to aminergic G protein-coupled receptors. Their incorporation into new structures has led to the development of high-affinity dopamine receptor partial agonists, illustrating their significance in designing novel therapeutics for psychiatric conditions (Möller et al., 2017).

Pyrido(2,3-d)pyrimidine Antibacterial Agents

Compounds including this compound derivatives have been evaluated for their antibacterial activity, particularly against gram-negative bacteria. The structure-activity relationships of these compounds provide insights into their potential as novel antibacterial agents, offering alternatives in the fight against resistant bacterial strains (Matsumoto & Minami, 1975).

Piperazines for Peptide Carboxyl Group Derivatization

Piperazine-based derivatives, including the structural motif of this compound, have been used for the derivatization of carboxyl groups on peptides. This application highlights the role of piperazine derivatives in enhancing the ionization efficiency of peptides, thereby facilitating their identification in proteome analysis (Qiao et al., 2011).

Discovery and Bioactivity of Bis(heteroaryl)piperazines

Bis(heteroaryl)piperazines, similar to this compound, have been identified as a novel class of non-nucleoside HIV-1 reverse transcriptase inhibitors. These compounds have shown significant potency, indicating their potential in HIV-1 therapy (Romero et al., 1994).

Propriétés

IUPAC Name |

1-[(2,4-dichlorophenyl)methyl]-4-pyridin-2-ylpiperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17Cl2N3/c17-14-5-4-13(15(18)11-14)12-20-7-9-21(10-8-20)16-3-1-2-6-19-16/h1-6,11H,7-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQNPSBRONPNNBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-benzyl-N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1,3-thiazole-4-carboxamide](/img/structure/B5523530.png)

![1-{[2-(4-fluorophenyl)-6-methyl-3-quinolinyl]methyl}-N-methylprolinamide](/img/structure/B5523538.png)

![6-[(4-benzylpiperazin-1-yl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B5523575.png)

![1-{2-[7-(4-ethoxybenzylidene)-3-(4-ethoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(2-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5523585.png)

![2-{[(2-methyl-5-quinolinyl)amino]carbonyl}benzoic acid](/img/structure/B5523605.png)

![N-[(4,6-dimethyl-2-pyrimidinyl)methyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5523613.png)

![2-(1H-indol-3-yl)-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}acetamide](/img/structure/B5523615.png)

![[1-[3-(2-aminoethyl)benzyl]-3-(cyclopropylmethyl)-3-piperidinyl]methanol dihydrochloride](/img/structure/B5523625.png)